molecular formula C15H18N2O2 B2676313 1-(2-(Furan-3-yl)ethyl)-3-phenethylurea CAS No. 1428371-12-3

1-(2-(Furan-3-yl)ethyl)-3-phenethylurea

Cat. No. B2676313
CAS RN: 1428371-12-3
M. Wt: 258.321
InChI Key: FJGMQYPZPULSIY-UHFFFAOYSA-N
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Description

The compound “1-(2-(Furan-3-yl)ethyl)-3-phenethylurea” is a urea derivative that contains a furan ring and a phenethyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Urea derivatives are often used in medicinal chemistry due to their bioactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, furan rings are known to undergo various chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

Research demonstrates innovative uses of furan derivatives in organic synthesis, highlighting the versatility of furan-based compounds. For instance, the copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol leading to 2,3-disubstituted furan showcases an environmentally friendly approach, releasing only water and alcohol as byproducts (Jin‐Tao Yu et al., 2015). This method emphasizes the sustainability aspect of furan utilization in synthetic chemistry.

Material Science

In material science, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block marks a significant advancement. This study produced a series of biobased furan polyesters, highlighting the importance of furan derivatives in developing sustainable materials (Yi Jiang et al., 2014). The exploration of furan-based polyesters emphasizes the potential of renewable resources in creating environmentally friendly polymers.

Energy Conversion Technologies

Furan derivatives also play a crucial role in energy conversion technologies. A study on phenothiazine derivatives with various conjugated linkers, including furan, demonstrated improved performance in dye-sensitized solar cells. The furan-conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, highlighting furan's potential in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).

Future Directions

The study and development of furan and urea derivatives is a vibrant field, with potential applications in medicinal chemistry and materials science . This compound, with its combination of a furan ring and a phenethyl group, could be of interest in these areas.

properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMQYPZPULSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-3-yl)ethyl)-3-phenethylurea

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